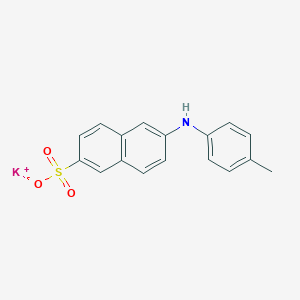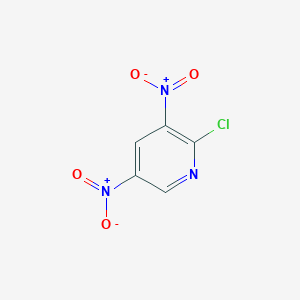
2-Chloro-3,5-dinitropyridine
Vue d'ensemble
Description
2-Chloro-3,5-dinitropyridine is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications in organic synthesis. It is a chlorinated and dinitrated derivative of pyridine, which is a heterocyclic aromatic compound with a structure similar to benzene, but with one carbon atom replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of 2-chloro-3,5-dinitropyridine derivatives has been explored through different routes. One study describes the nitration of 2-chloropyridin-4-amine as a starting material, which unexpectedly leads to dinitrated derivatives in a one-step reaction. These derivatives are then subjected to nucleophilic substitution reactions to yield various substituted 4-amino-3,5-dinitropyridine derivatives . Another study presents a novel protocol using Vilsmeier–Haack chlorination to obtain 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile from a related precursor .
Molecular Structure Analysis
X-ray diffraction techniques have been employed to analyze the solid-state structure of 2-chloro-3,5-dinitropyridine derivatives. For instance, a cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid was synthesized, and its structure was elucidated, revealing a monoclinic crystallographic system with specific geometric parameters . The molecular geometry and vibrational frequencies of these compounds have also been calculated using density functional theory (DFT), providing insights into their structural features .
Chemical Reactions Analysis
Kinetic studies have been conducted on the reactions of 2-chloro-3,5-dinitropyridine with various nucleophiles. For example, the reaction with meta- and para-substituted anilines in methanol was studied, indicating the formation of a Meisenheimer σ-complex intermediate and suggesting an SNAr mechanism . Reactions with arylthiolates have also been investigated, showing good Hammett correlation and supporting an elimination-addition mechanism . Additionally, the formation of σ-adducts and nucleophilic substitution in reactions with p-substituted anilines in DMSO has been examined .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-3,5-dinitropyridine derivatives have been characterized using various spectroscopic methods. Infrared (IR), nuclear magnetic resonance (NMR), and electronic spectroscopy have been used to study the structural features of these compounds. For example, the absorption and fluorescence maxima of one derivative were observed at 290 nm and 480 nm, respectively, with the effects of solvents on the emission spectra being investigated . Vibrational spectroscopy, supported by quantum chemical calculations, has provided detailed information on the vibrational frequencies and intensities of the vibrational bands .
Applications De Recherche Scientifique
Application 1: Fluorescent Probe for Biothiols Detection
- Summary of the Application : 2-Chloro-3,5-dinitropyridine has been used in the development of a naphthalimide-based fluorescent probe for the sensitive and selective detection of biothiols . Biothiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are closely associated with many diseases . Therefore, the development of highly selective and sensitive detection methods for biothiols is important for the early diagnosis of diseases .
- Methods of Application or Experimental Procedures : The fluorescence of the probe was quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution . The sensing mechanism was confirmed by HPLC analysis and theoretical calculations .
- Results or Outcomes : The probe shows a satisfactory response time of 30 minutes with low detection limits (Cys: 0.32 μM; Hcy: 0.88 μM; GSH: 0.46 μM) . Furthermore, the probe was successfully utilized to detect endogenous and exogenous biothiols in HeLa cells .
Application 2: Charge Transfer Complexes
- Summary of the Application : 2-Chloro-3,5-dinitropyridine is used as an efficient pie electron acceptor in the preparation of charge transfer complexes with aniline and its derivatives acting as donors .
- Methods of Application or Experimental Procedures : In this application, 2-Chloro-3,5-dinitropyridine is mixed with a donor molecule (like aniline or its derivatives). The mixture is then subjected to specific conditions that facilitate the transfer of charge from the donor to the acceptor, forming a charge transfer complex .
- Results or Outcomes : The formation of these complexes can be confirmed through various spectroscopic techniques. The properties of these complexes depend on the nature of the donor and acceptor molecules .
Application 3: Laboratory Chemicals
- Summary of the Application : 2-Chloro-3,5-dinitropyridine is used as a laboratory chemical in various experimental procedures .
- Methods of Application or Experimental Procedures : The specific methods of application vary widely depending on the particular experiment or procedure being conducted .
- Results or Outcomes : The outcomes of these experiments can vary greatly, as 2-Chloro-3,5-dinitropyridine can be used in a wide range of scientific research .
Application 4: Rapid Detection of H2S
- Summary of the Application : 2-Chloro-3,5-dinitropyridine has been used in the synthesis of a flavonol-based fluorescent probe for the rapid and specific detection of hydrogen sulfide (H2S) . H2S is a toxic gas that can be generated during food spoilage and is also an important signaling molecule in biological systems .
- Methods of Application or Experimental Procedures : The probe, Fla-DNT, exhibits excellent selectivity and anti-interference properties, a short response time, large Stokes shift, and low detection limit . Upon exposure to H2S, Fla-DNT displays a remarkable increase in fluorescence intensity .
- Results or Outcomes : The probe has been successfully used for detecting H2S in water samples, tracking H2S production during food spoilage, and detecting both endogenous and exogenous H2S in living cells .
Safety And Hazards
2-Chloro-3,5-dinitropyridine is classified as acutely toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-chloro-3,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHVJBXAQWPEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062532 | |
| Record name | Pyridine, 2-chloro-3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-dinitropyridine | |
CAS RN |
2578-45-2 | |
| Record name | 2-Chloro-3,5-dinitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-chloro-3,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-chloro-3,5-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 2-chloro-3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3,5-dinitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-3,5-DINITROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPK39X4VRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




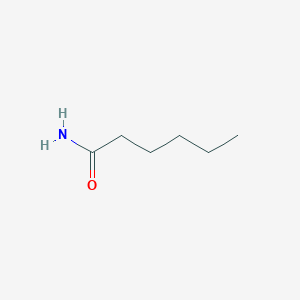





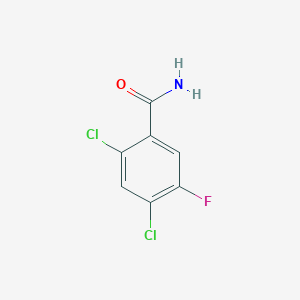
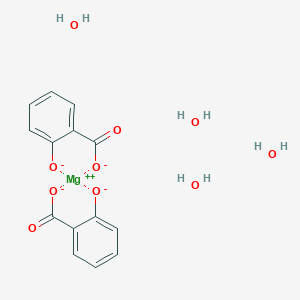

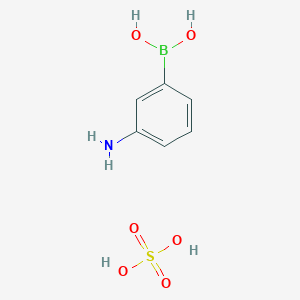
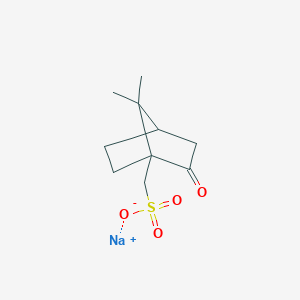
![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)
